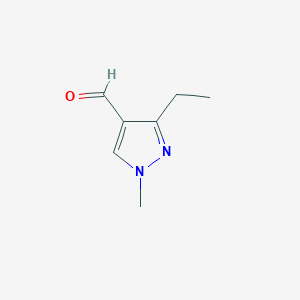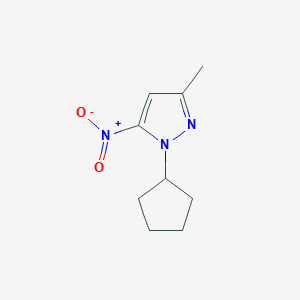
3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a commercially available aldehyde with the CAS Number: 1007541-41-4 . It has a molecular weight of 138.17 and its IUPAC name is 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde .
Physical And Chemical Properties Analysis
3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a liquid at room temperature . The physical form, storage temperature, and shipping temperature are not specified in the retrieved sources .Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde can be used as a substrate for the synthesis of many important compounds . Pyrazole derivatives hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have garnered substantial interest from researchers due to their diverse biological activities .
Synthesis of Orexin Receptor Dual Antagonists
This compound can be used to synthesize a series of orexin receptor dual antagonists . These antagonists are important in the field of neuroscience and can be used to treat various neurological disorders.
Antituberculosis Agent
Pyrazole derivatives, which can be synthesized from 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, have been found to exhibit antituberculosis activity . This makes them valuable in the development of new drugs for treating tuberculosis.
Antimicrobial and Antifungal Agent
These derivatives also show antimicrobial and antifungal activities . They can be used in the development of new antimicrobial and antifungal drugs, contributing to the fight against infectious diseases.
Anti-inflammatory Agent
Pyrazole derivatives have been found to possess anti-inflammatory properties . This makes them useful in the development of new anti-inflammatory drugs, which can be used to treat various inflammatory diseases.
Anticancer Agent
These derivatives have shown anticancer activities . They can be used in the development of new anticancer drugs, contributing to the ongoing fight against cancer.
Antidiabetic Agent
Pyrazole derivatives have been found to exhibit antidiabetic activity . This makes them valuable in the development of new drugs for treating diabetes.
Antileishmanial and Antimalarial Agent
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . This makes them valuable in the development of new drugs for treating leishmaniasis and malaria.
Safety and Hazards
Propriétés
IUPAC Name |
3-ethyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-7-6(5-10)4-9(2)8-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPQQVNUCSVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1007541-41-4 | |
| Record name | 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride](/img/structure/B3197784.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B3197797.png)
![5,8-Dibromopyrido[3,4-b]pyrazine](/img/structure/B3197802.png)



![methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B3197830.png)





